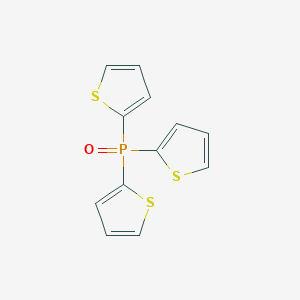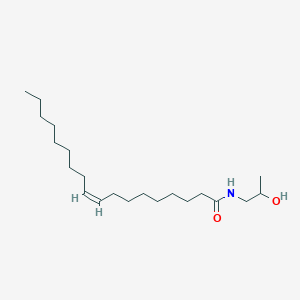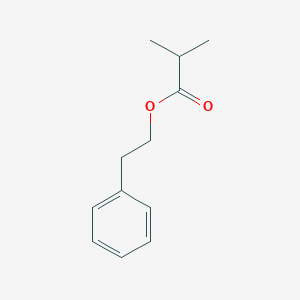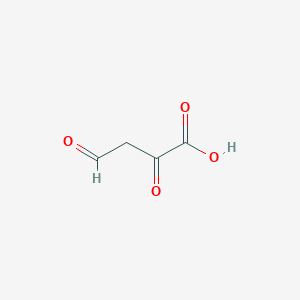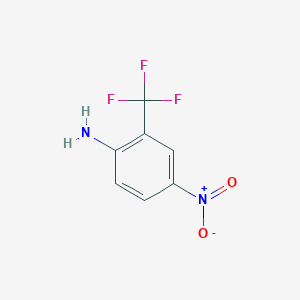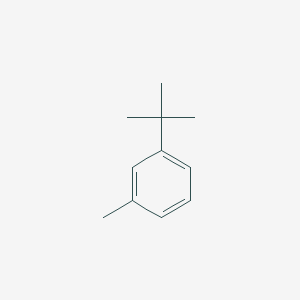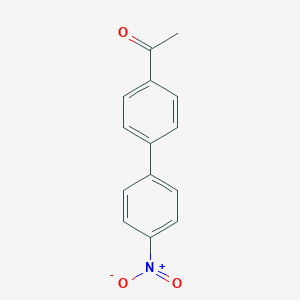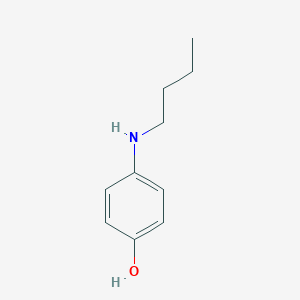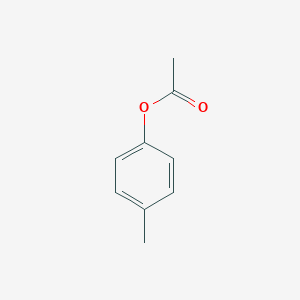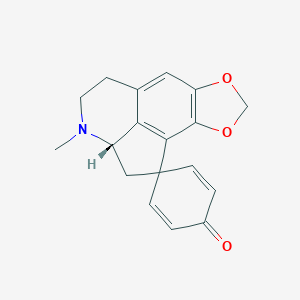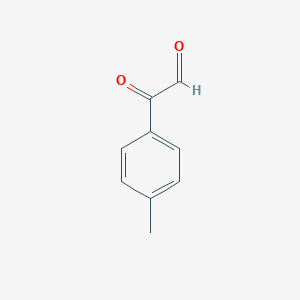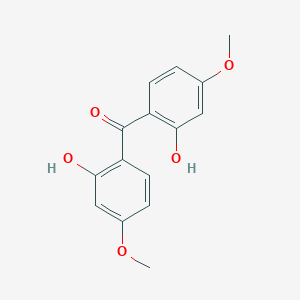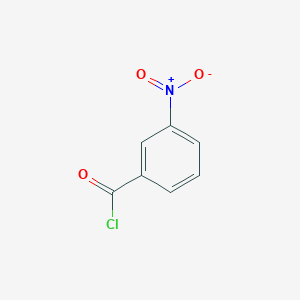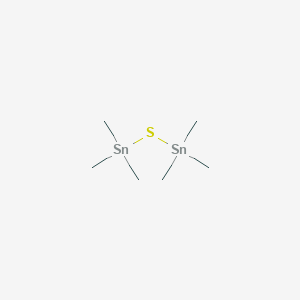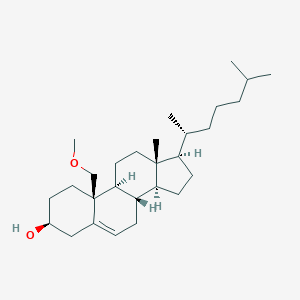
Cholest-5-en-3beta-ol, 19-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3beta-ol, 19-methoxy- is a steroidal compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of cholesterol and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-3beta-ol, 19-methoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, such as the NF-κB and PI3K/AKT pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
Cholest-5-en-3beta-ol, 19-methoxy- has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve lipid metabolism and reduce the accumulation of fat in the liver. Additionally, it has been shown to have a protective effect on neurons and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cholest-5-en-3beta-ol, 19-methoxy- is its potential therapeutic applications. It is a promising compound for the treatment of various diseases, such as cancer and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of Cholest-5-en-3beta-ol, 19-methoxy-. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Finally, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, Cholest-5-en-3beta-ol, 19-methoxy- is a promising compound with potential therapeutic applications. Its complex synthesis method and limited knowledge of its mechanism of action present challenges for its use in lab experiments. However, with further research, this compound could prove to be a valuable tool in the treatment of various diseases.
Métodos De Síntesis
Cholest-5-en-3beta-ol, 19-methoxy- is synthesized through the reaction of cholesterol with methoxyamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, at a temperature of 50-60°C. The resulting compound is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
Cholest-5-en-3beta-ol, 19-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been shown to have a protective effect on the liver and can improve lipid metabolism. Additionally, it has been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
1106-13-4 |
|---|---|
Nombre del producto |
Cholest-5-en-3beta-ol, 19-methoxy- |
Fórmula molecular |
C28H48O2 |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1 |
Clave InChI |
CNPRURNPRXVSNA-TURLQYGPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)COC)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
Sinónimos |
19-Methoxycholest-5-en-3β-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



